N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride
Description
Chemical Structure and Properties The compound N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride (CAS: 101651-43-8) is a heterocyclic organic molecule featuring:
- A central acetamide backbone.
- A 2-methylpiperidine substituent at the C2 position.
- An N-methyl group and a 2-phenoxyethyl chain on the acetamide nitrogen.
- A hydrochloride salt form for enhanced solubility .
Synthesis
The synthesis typically involves:
Intermediate Preparation: Alkylation or acylation reactions to introduce substituents (e.g., phenoxyethyl groups) .
Salt Formation: Reaction with HCl in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to yield the hydrochloride salt .
Properties
CAS No. |
77791-42-5 |
|---|---|
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
N-methyl-2-(2-methylpiperidin-1-ium-1-yl)-N-(2-phenoxyethyl)acetamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-15-8-6-7-11-19(15)14-17(20)18(2)12-13-21-16-9-4-3-5-10-16;/h3-5,9-10,15H,6-8,11-14H2,1-2H3;1H |
InChI Key |
PJHYRJHEDLSAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC[NH+]1CC(=O)N(C)CCOC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Biological Activity
N-Methyl-2-(2-methylpiperidino)-N-(2-phenoxyethyl)acetamide hydrochloride is a quaternary ammonium compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 326.9 g/mol. Its structure includes a piperidine ring and a phenoxyethyl group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈ClN₃O |
| Molecular Weight | 326.9 g/mol |
| CAS Number | Not specified |
Research indicates that this compound may interact with various biochemical pathways, particularly those involving neurotransmitter systems and inflammatory processes. Its mechanism of action could involve:
- Inhibition of Enzymes : The compound may inhibit certain enzymes related to inflammation.
- Receptor Interaction : It might modulate receptor activity, affecting neurotransmitter release and signaling pathways.
Anti-inflammatory Effects
Studies have shown that the compound exhibits anti-inflammatory properties. It potentially inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests its utility in treating conditions characterized by excessive inflammation.
Neurotransmitter Modulation
Preliminary data indicate that this compound may influence neurotransmitter levels, particularly in the central nervous system. This modulation could be beneficial for neurological disorders, although further studies are needed to elucidate specific effects.
Case Studies and Research Findings
-
Binding Affinity Studies :
- In vitro studies have assessed the binding affinity of the compound to various receptors involved in neurotransmission. These studies reveal promising results indicating potential therapeutic applications in neuropharmacology.
-
Inflammation Models :
- Animal models of inflammation have demonstrated that administration of this compound significantly reduces markers of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.
-
Comparative Analysis :
- Comparative studies with structurally similar compounds show that this compound exhibits enhanced biological activity due to its unique structural characteristics.
Research Table: Comparative Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Neurotransmitter modulation | Enzyme inhibition, Receptor interaction |
| N-(2-Phenoxyethyl)-2-propanamine | Mild analgesic | Unknown |
| N-Methyl-2-(methylpiperidin-1-ium-1-yl)-N-(2-phenoxyethyl)acetamide | Moderate anti-inflammatory | Receptor modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmaceutical Analogs
Table 1: Key Structural and Functional Differences
Key Findings :
- Phenoxyethyl vs. Phenylethyl: The 2-phenoxyethyl group in the target compound enhances solubility compared to the hydrophobic 1-phenylethyl chain in .
- Piperidine vs. Pyridine : Piperidine derivatives (target compound) may exhibit different receptor affinity compared to pyridine-containing analogs (e.g., EP 2 586 780 A1 derivatives) due to ring flexibility and basicity .
Agrochemical Analogs
Table 2: Comparison with Chloroacetamide Herbicides
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
